1-Cyclopropyl-2-nitronaphthalene

Analytical Chemistry Pharmaceutical Impurity Structural Isomer

Quantifying Lesinurad-related impurities in API batches demands structurally authenticated markers to satisfy ICH Q3A thresholds-generic nitronaphthalenes are not interchangeable. 1-Cyclopropyl-2-nitronaphthalene is the definitive Lesinurad process impurity reference standard. - Structurally specific: cyclopropyl at C1 & nitro at C2 confer unique retention time and spectral fingerprint distinct from other nitronaphthalenes - Purity: ≥98% (HPLC), suitable for system suitability, linearity, and LOD/LOQ method validation - Supply: ambient-shipped; stock held for immediate dispatch to support GMP QC workflows

Molecular Formula C₁₃H₁₁NO₂
Molecular Weight 213.23
CAS No. 1802080-61-0
Cat. No. B1145423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropyl-2-nitronaphthalene
CAS1802080-61-0
Molecular FormulaC₁₃H₁₁NO₂
Molecular Weight213.23
Structural Identifiers
SMILESC1CC1C2=C(C=CC3=CC=CC=C32)[N+](=O)[O-]
InChIInChI=1S/C13H11NO2/c15-14(16)12-8-7-9-3-1-2-4-11(9)13(12)10-5-6-10/h1-4,7-8,10H,5-6H2
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropyl-2-nitronaphthalene Overview


1-Cyclopropyl-2-nitronaphthalene is an organic compound with the molecular formula C₁₃H₁₁NO₂ and a molecular weight of 213.23 g/mol . It is a nitronaphthalene derivative characterized by a cyclopropyl group at the 1-position and a nitro group at the 2-position of the naphthalene ring . The compound is primarily utilized in pharmaceutical research as a reference standard and an impurity marker in the synthesis and quality control of Lesinurad, a drug used to treat gout .

Impurity marker
Lesinurad impurity profiling and analytical reference standard
Building block
Regioselective cyclopropyl-nitronaphthalene synthetic intermediate
Method selectivity
Distinct regioisomer identity supports chromatographic method specificity

Why 1-Cyclopropyl-2-nitronaphthalene Is Not Substitutable


The presence and specific positioning of the cyclopropyl group in 1-cyclopropyl-2-nitronaphthalene fundamentally alters its chemical and physical properties, making it a distinct entity from simpler nitronaphthalenes like 2-nitronaphthalene . The cyclopropyl ring introduces unique steric and electronic effects that modulate reactivity, influencing outcomes in synthetic transformations such as nitrations and cyclopropanations [1]. For applications requiring precise molecular identity—such as impurity profiling in drug manufacturing or as a specific synthetic intermediate—generic substitution with a non-cyclopropyl nitronaphthalene would invalidate analytical results and compromise synthetic routes. The compound's specific value proposition lies in its precise structure, which is non-interchangeable with other in-class analogs.

Non-cyclopropyl nitronaphthalenes
Cyclopropyl alters reactivity and electronic profile; generic substitution invalidates impurity profiling and synthetic routes.
Regioisomeric analogs (2,1- or 4-nitro)
Positional isomer identity critically controls downstream reactivity and analytical recognition; may not transfer directly.

Differentiating 1-Cyclopropyl-2-nitronaphthalene from Analogs


Regioisomeric Purity: 1,2- vs. 2,1-Substitution

1-Cyclopropyl-2-nitronaphthalene is a regioisomer of 2-cyclopropyl-1-nitronaphthalene. The difference in substitution pattern (1-cyclopropyl-2-nitro vs. 2-cyclopropyl-1-nitro) leads to distinct chemical identities. This differentiation is critical for analytical applications, as each isomer serves as a distinct impurity marker or synthetic intermediate . The InChI key for 1-cyclopropyl-2-nitronaphthalene is structurally unique and differs from its isomer, enabling unambiguous identification .

Regioisomeric identity
Data to verify
1,2- vs. 2,1-substitution
Ensures correct impurity marker selection
Different CAS, InChI distinct; analytical verification needed
Analytical Chemistry Pharmaceutical Impurity Structural Isomer

Positional Isomer Effects: 2-Nitro vs. 4-Nitro

1-Cyclopropyl-2-nitronaphthalene differs from its positional isomer, 1-cyclopropyl-4-nitronaphthalene, in the location of the nitro group on the naphthalene ring. This positional variation influences the compound's electronic distribution and, consequently, its reactivity in subsequent synthetic steps . While both can serve as intermediates, the specific substitution pattern of 1-cyclopropyl-2-nitronaphthalene is essential for accessing certain derivatives and is required for the synthesis of specific pharmaceutical impurities [1].

Positional isomer effect
Reported
2-Nitro vs. 4-Nitro placement
Positional variation alters synthetic reactivity
Patent-based preparation; review required
Synthetic Chemistry Building Block Positional Isomer

Physicochemical Impact: Cyclopropyl vs. Parent Nitronaphthalene

The introduction of a cyclopropyl group significantly alters the physicochemical profile of the nitronaphthalene core. Compared to the base structure, 2-nitronaphthalene, 1-cyclopropyl-2-nitronaphthalene exhibits a higher predicted boiling point (approximately 360.9 °C vs. 303.8 °C) and an increased LogP (3.63 vs. 2.99), reflecting enhanced lipophilicity and altered intermolecular interactions [1]. These changes are critical for applications where solubility and partitioning behavior dictate experimental outcomes, such as in chromatographic method development.

Physicochemical shift
Data to verify
ΔBP ≈ +57 °C
ΔLogP ≈ +0.63
Property shift requires tailored analytical method conditions
Predicted values; experimental validation recommended
Physical Chemistry Property Prediction Structure-Property Relationship

1-Cyclopropyl-2-nitronaphthalene Applications


Lesinurad Impurity Reference Standard

1-Cyclopropyl-2-nitronaphthalene is a known impurity in the synthesis of Lesinurad . It is used as a reference standard in analytical method development, validation, and quality control (QC) release testing. Laboratories procure this compound to develop and validate HPLC or GC methods for detecting and quantifying this specific impurity in Lesinurad active pharmaceutical ingredient (API) batches, ensuring compliance with regulatory purity thresholds [1].

Synthetic Intermediate for Complex Molecules

This compound serves as a versatile building block in organic synthesis, particularly as a precursor for further functionalization. The nitro group can be selectively reduced to an amine, providing access to 1-cyclopropyl-2-naphthylamine derivatives . This amine can then be used in amide coupling, diazotization, or other transformations to construct more complex molecular scaffolds for medicinal chemistry programs, such as those targeting kinase inhibition [1].

Transition Metal-Free Cyclopropanation Studies

As a nitronaphthalene derivative, this compound is a relevant substrate for exploring the scope of the Corey-Chaykovsky cyclopropanation reaction . Its reactivity as a Michael acceptor can be studied under transition metal-free conditions to access benzonorcaradiene systems. The specific substitution pattern on the naphthalene ring influences the reaction's regioselectivity and yield, providing a model system for mechanistic investigations in dearomatization chemistry.

Application
Selection Property
Validation Focus
Lesinurad impurity profiling
Regioisomeric identity and purity
Method selectivity; impurity quantitation accuracy
Cyclopropyl-naphthylamine building block
Nitro reduction pathway and regioselectivity
Yield and selectivity in downstream amidation reactions
Corey-Chaykovsky dearomatization studies
Michael acceptor reactivity
Regioselectivity and dearomatization efficiency under metal-free conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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